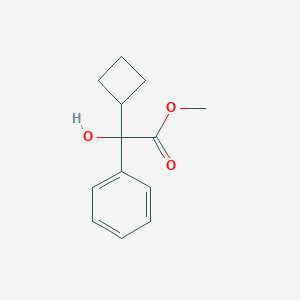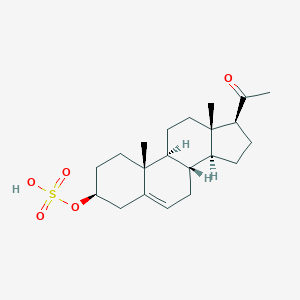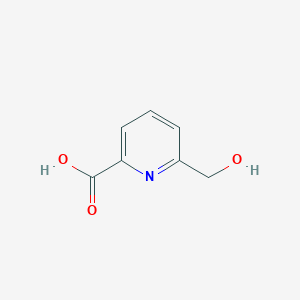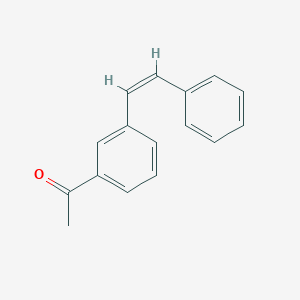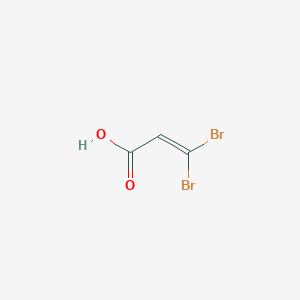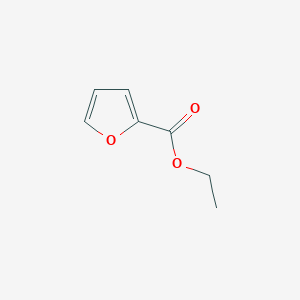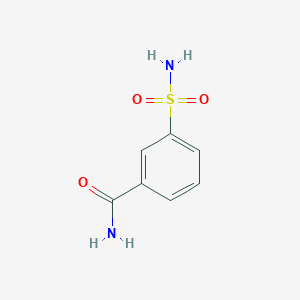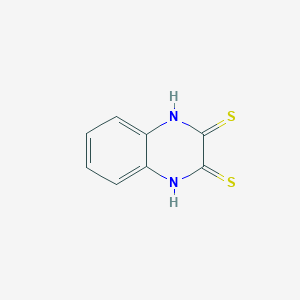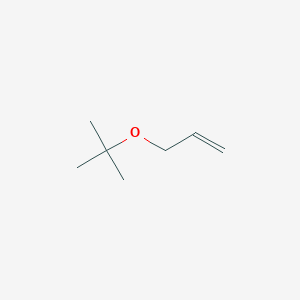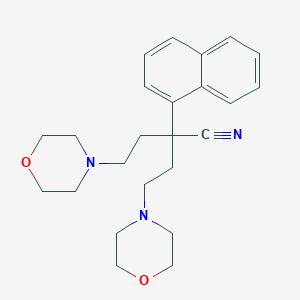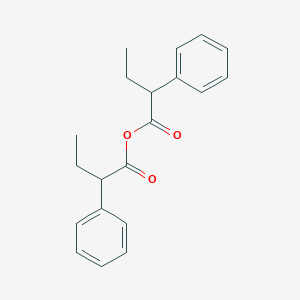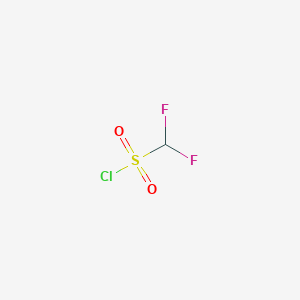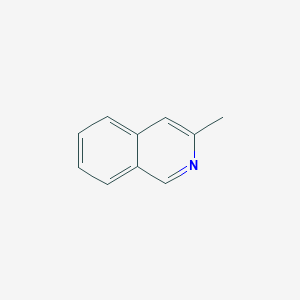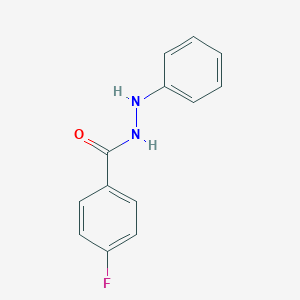
4-fluoro-N'-phenylbenzohydrazide
描述
Benzoic acid, p-fluoro-, 2-phenylhydrazide: is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position and a phenylhydrazide group
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Azobenzene derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acid derivatives
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Benzoic acid, p-fluoro-, 2-phenylhydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine:
Pharmaceutical Research: Benzoic acid, p-fluoro-, 2-phenylhydrazide is explored for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.
Industry:
Material Science: This compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.
相似化合物的比较
Benzoic acid, 2-phenylhydrazide: Similar in structure but lacks the fluorine atom at the para position.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the phenylhydrazide group.
Phenylhydrazine derivatives: Compounds with similar hydrazide groups but different substituents on the aromatic ring.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position enhances the compound’s reactivity and stability.
Phenylhydrazide Group: The phenylhydrazide group provides unique chemical properties, making the compound valuable in various synthetic and research applications.
属性
CAS 编号 |
1496-02-2 |
|---|---|
分子式 |
C13H11FN2O |
分子量 |
230.24 g/mol |
IUPAC 名称 |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChI 键 |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
规范 SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
Key on ui other cas no. |
1496-02-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
